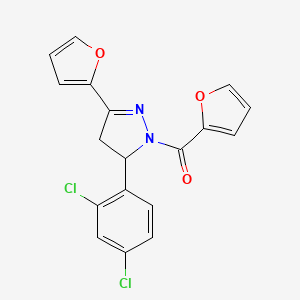

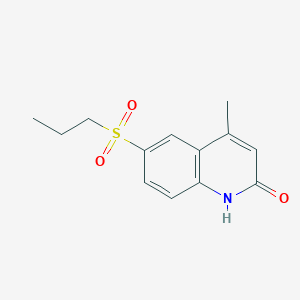

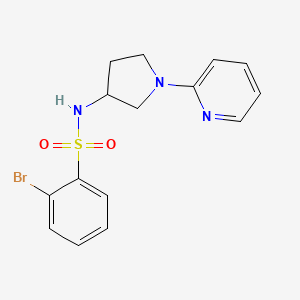

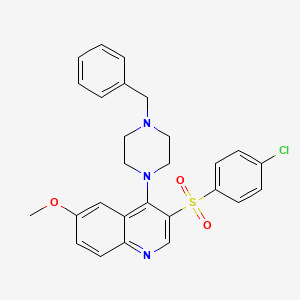

2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . These compounds serve as pharmacophores for many molecules with significant biological and therapeutic value .

Synthesis Analysis

N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Chemical Reactions Analysis

The synthesis of N-(Pyridin-2-yl)amides involves C–C bond cleavage promoted by I2 and TBHP .Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Photodynamic Therapy

Compounds related to "2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide" have been studied for their spectroscopic and photophysicochemical properties. For instance, zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units containing Schiff base have been synthesized and characterized. These compounds exhibit significant photophysical properties, such as fluorescence and singlet oxygen production, making them potential candidates for photodynamic therapy, an alternative cancer treatment method (Öncül, Öztürk, & Pişkin, 2022). Such properties are crucial for the development of photosensitizers that can be activated by light to produce reactive oxygen species, targeting cancer cells.

Antimicrobial Activity

Research on benzenesulfonamide derivatives has also explored their potential in antimicrobial applications. For example, a study on 5–bromo–2-chloropyrimidin-4-amine derivatives found that certain compounds exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains (Ranganatha et al., 2018). This suggests that structurally similar compounds, such as "2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide," could have potential uses in developing new antimicrobial agents.

Catalysis and Organic Synthesis

Benzenesulfonamide derivatives have also found applications in catalysis and organic synthesis. A study on the base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts highlighted the efficiency of benzenesulfonamide-containing complexes in catalyzing the transfer hydrogenation of a variety of ketones under mild conditions (Ruff, Kirby, Chan, & O'Connor, 2016). This indicates the potential of "2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide" and similar compounds in facilitating chemical reactions, thereby contributing to the advancement of green chemistry and sustainable industrial processes.

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that similar compounds, such as n-(pyridin-2-yl)amides, serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

It’s known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp .

Biochemical Pathways

It’s known that similar compounds, such as n-(pyridin-2-yl)amides, have varied medicinal applications .

Result of Action

It’s known that similar compounds, such as n-(pyridin-2-yl)amides, have significant biological and therapeutic value .

Action Environment

It’s known that the reaction conditions for the formation of similar compounds, such as n-(pyridin-2-yl)amides, are mild and metal-free .

Eigenschaften

IUPAC Name |

2-bromo-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O2S/c16-13-5-1-2-6-14(13)22(20,21)18-12-8-10-19(11-12)15-7-3-4-9-17-15/h1-7,9,12,18H,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUANHUFIJZEOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)C2=CC=CC=C2Br)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2928903.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2928907.png)

![6-(4-Methylpyrazol-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2928910.png)

![5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole](/img/structure/B2928913.png)

![2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid](/img/structure/B2928915.png)